2-Benzyloxy-nicotinic acid
Overview
Description
2-Benzyloxy-nicotinic acid is a biochemical used for proteomics research . It has a molecular formula of C13H11NO3 and a molecular weight of 229.23 .
Molecular Structure Analysis
The molecular structure of 2-Benzyloxy-nicotinic acid consists of a benzene ring attached to a nicotinic acid molecule through an oxygen atom . The molecular formula is C13H11NO3, and the average mass is 229.231 Da .
Scientific Research Applications
Receptor-Mediated Effects
2-Benzyloxy-nicotinic acid is closely related to nicotinic acid, which interacts with specific receptors like PUMA-G and HM74 in adipose tissue, affecting lipid metabolism. This interaction leads to the inhibition of lipolysis by decreasing cyclic adenosine monophosphate (cAMP) accumulation, mediated through a G-protein-coupled mechanism (Tunaru et al., 2003). Additionally, the identification of high and low-affinity receptors for nicotinic acid like HM74 and HM74A has been instrumental in understanding its role in treating dyslipidemia (Wise et al., 2003).
Agricultural Applications
In the agricultural sector, derivatives of nicotinic acid have been explored for their herbicidal activity. A study on aryl-formyl piperidinone HPPD inhibitors, which incorporate nicotinic acid components, has shown promising results in controlling unwanted plant growth (Fu et al., 2021). Another research synthesized N-(arylmethoxy)-2-chloronicotinamides from nicotinic acid, demonstrating effective herbicidal activity against certain weeds (Yu et al., 2021).
Pharmacological Aspects
Nicotinic acid derivatives, including 2-Benzyloxy-nicotinic acid, are being studied for their potential in treating various conditions. These derivatives are investigated for their vasorelaxation and antioxidation properties, suggesting therapeutic potential in cardiovascular diseases (Prachayasittikul et al., 2010). Research also indicates that nicotinic acid can inhibit the progression of atherosclerosis through its receptor GPR109A expressed in immune cells, independent of its lipid-modifying effects (Lukasova et al., 2011).
Industrial Applications
Nicotinic acid, closely related to 2-Benzyloxy-nicotinic acid, is also significant in industrial applications, particularly in the production of vitamin PP and as an antipelagic agent. Methods to produce nicotinic acid with potential industrial applications have been explored to meet the needs of green chemistry and minimize environmental impact (Lisicki et al., 2022).
properties
IUPAC Name |
2-phenylmethoxypyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-13(16)11-7-4-8-14-12(11)17-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUNQFOUBLCEFIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10354046 | |
Record name | 2-Benzyloxy-nicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10354046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyloxy-nicotinic acid | |
CAS RN |
14178-18-8 | |
Record name | 2-Benzyloxy-nicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10354046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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